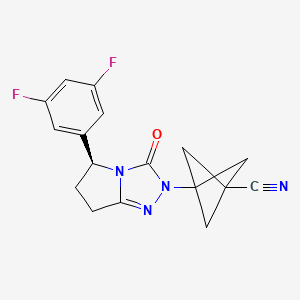
Ripk1-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ripk1-IN-21 is a small molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various pathological conditions, including neurodegenerative diseases, autoimmune disorders, and cancer . This compound has been developed to selectively inhibit the kinase activity of RIPK1, thereby modulating inflammatory responses and cell death pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-21 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents and solvents, and implementing purification techniques such as crystallization and chromatography. The process must also comply with regulatory standards for safety and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ripk1-IN-21 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halides, alkylating agents, and acids or bases to facilitate the reaction
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may yield fully saturated compounds .
Scientific Research Applications
Ripk1-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of RIPK1 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of RIPK1 inhibition on cell death and inflammation.
Medicine: Explored as a potential therapeutic agent for treating diseases characterized by excessive inflammation and cell death, such as neurodegenerative diseases, autoimmune disorders, and cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK1
Mechanism of Action
Ripk1-IN-21 exerts its effects by selectively inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the kinase domain of RIPK1, which is essential for its enzymatic activity. By binding to this domain, this compound stabilizes RIPK1 in an inactive conformation, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
Ripk1-IN-21 is unique compared to other RIPK1 inhibitors due to its high selectivity and potency. Similar compounds include:
Necrostatin-1 (Nec-1): An early RIPK1 inhibitor with moderate selectivity and potency.
Necrostatin-34 (Nec-34): A newer inhibitor with a distinct mechanism of action, stabilizing RIPK1 in an inactive conformation.
GSK2656157: Another RIPK1 inhibitor with different structural features and binding properties .
This compound stands out due to its improved pharmacokinetic properties and reduced off-target effects, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C17H14F2N4O |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
3-[(5S)-5-(3,5-difluorophenyl)-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-yl]bicyclo[1.1.1]pentane-1-carbonitrile |
InChI |
InChI=1S/C17H14F2N4O/c18-11-3-10(4-12(19)5-11)13-1-2-14-21-23(15(24)22(13)14)17-6-16(7-17,8-17)9-20/h3-5,13H,1-2,6-8H2/t13-,16?,17?/m0/s1 |
InChI Key |
VAJYDZXWUQIBAA-IGEOTXOUSA-N |
Isomeric SMILES |
C1CC2=NN(C(=O)N2[C@@H]1C3=CC(=CC(=C3)F)F)C45CC(C4)(C5)C#N |
Canonical SMILES |
C1CC2=NN(C(=O)N2C1C3=CC(=CC(=C3)F)F)C45CC(C4)(C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


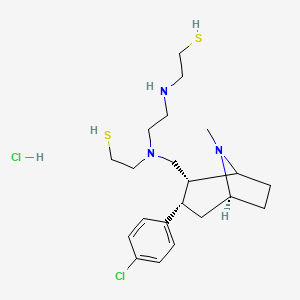
![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)
![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)
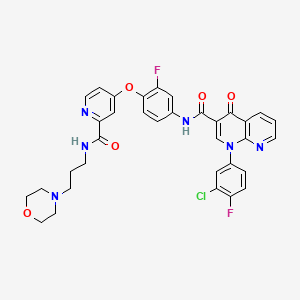
![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
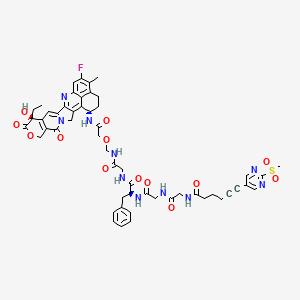
![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
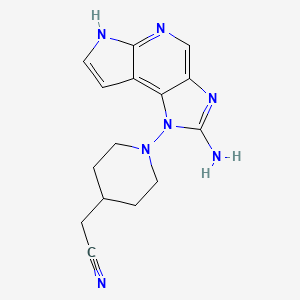
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)

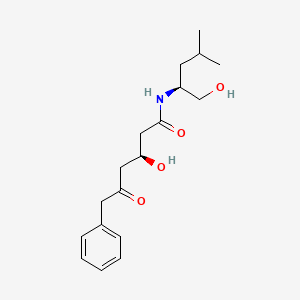
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)
